![molecular formula C18H15ClN2O3S B2730866 (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1428363-99-8](/img/structure/B2730866.png)
(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound with a unique structure that combines a chlorophenyl group, a methoxybenzo[d]thiazolyl group, and an azetidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl group can be introduced through a halogenation reaction, while the methoxybenzo[d]thiazolyl group can be synthesized via a condensation reaction involving a thiazole derivative and a methoxybenzaldehyde. The azetidinyl group is often formed through a cyclization reaction involving an appropriate amine and a carbonyl compound. The final step involves coupling these components under specific conditions, such as the use of a base and a suitable solvent, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The choice of solvents, temperature, and pressure conditions are critical factors in ensuring the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azetidinyl derivatives and compounds containing chlorophenyl and methoxybenzo[d]thiazolyl groups. Examples include:
- (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)methanone
- (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Uniqueness
The uniqueness of (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[3-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-13-5-6-15-16(8-13)25-18(20-15)24-14-9-21(10-14)17(22)11-3-2-4-12(19)7-11/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIAXSPGGITURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CN(C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730783.png)
![5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole](/img/structure/B2730785.png)

![ethyl 3-carbamoyl-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730787.png)
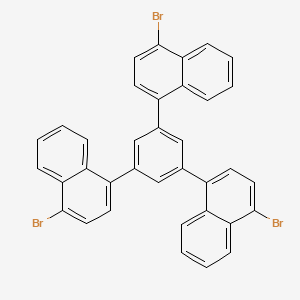
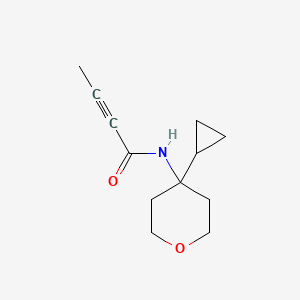
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2730793.png)
![2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol](/img/structure/B2730794.png)
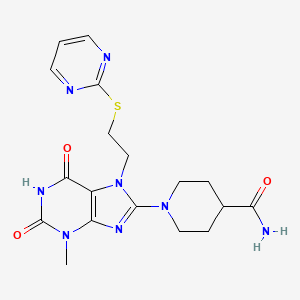
![4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine](/img/structure/B2730797.png)
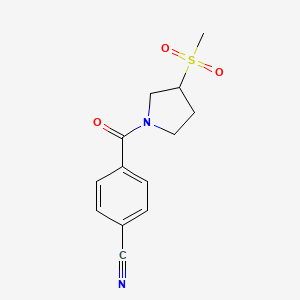
![6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2730800.png)
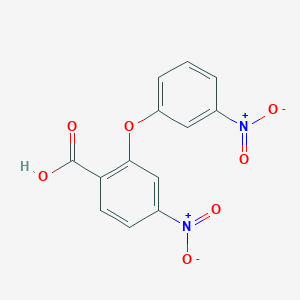
![3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2730805.png)
